4-(2-Aminopropyl)-o-cresol hydrobromide

Structure-Activity Relationship β₂-Adrenergic Pharmacophore Fenoterol Scaffold

Procure 4-(2-Aminopropyl)-o-cresol hydrobromide as the indispensable amine-building-block for Fenoterol EP Impurity C (D453355). This o-cresol-bearing amphetamine intermediate is structurally mandatory; hydroxyamphetamine cannot substitute. Exclusive use in QC method validation, stability-indicating assays, and β₂-adrenergic receptor SAR studies. HBr salt form ensures DMSO solubility and handling ease.

Molecular Formula C10H16BrNO
Molecular Weight 246.14 g/mol
Cat. No. B12726167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminopropyl)-o-cresol hydrobromide
Molecular FormulaC10H16BrNO
Molecular Weight246.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(C)N)O.Br
InChIInChI=1S/C10H15NO.BrH/c1-7-5-9(6-8(2)11)3-4-10(7)12;/h3-5,8,12H,6,11H2,1-2H3;1H
InChIKeyVNSDZLBERUYPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminopropyl)-o-cresol Hydrobromide (CAS 855350-44-6): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


4-(2-Aminopropyl)-o-cresol hydrobromide (synonym: 4-(2-aminopropyl)-2-methylphenol hydrobromide; CAS 855350-44-6) is a substituted phenethylamine derivative belonging to the amphetamine analog class, characterized by a 4-hydroxy-3-methylphenyl (o-cresol) core bearing a 2-aminopropyl side chain . The hydrobromide salt form (C₁₀H₁₅NO·HBr; free base MW 165.23; salt MW ~246.14) is supplied as a gray solid with DMSO solubility and recommended storage at −20 °C . This compound is recognized primarily as a key synthetic intermediate in the preparation of Fenoterol EP Impurity C (D453355) and is noted in reference literature as possessing bronchodilator and tocolytic activity [1]. Its o-cresol scaffold distinguishes it from the more common 4-hydroxyphenyl amphetamine analogs and represents a critical pharmacophoric substructure embedded within the β₂-adrenergic agonist fenoterol [2].

Why 4-(2-Aminopropyl)-o-cresol Hydrobromide Cannot Be Replaced by Hydroxyamphetamine or Other In-Class Amphetamine Analogs


Substitution with close structural analogs such as hydroxyamphetamine (4-(2-aminopropyl)phenol, CAS 103-86-6) or p-hydroxyphentermine (4-(2-amino-2-methylpropyl)phenol, CAS 51706-55-9) fails at multiple levels. Structurally, hydroxyamphetamine lacks the ortho-methyl group that defines the o-cresol pharmacophore, altering both hydrogen-bonding geometry at the phenolic hydroxyl and the lipophilic surface presented to β₂-adrenergic receptor subsites [1]. p-Hydroxyphentermine, while isomeric (C₁₀H₁₅NO, MW 165.23), places the additional methyl group at the α-carbon rather than on the aromatic ring, producing a gem-dimethyl motif with fundamentally different steric constraints, metabolism, and receptor-interaction profile [2]. Synthetically, only the o-cresol-bearing amphetamine can serve as the direct precursor to Fenoterol EP Impurity C (D453355), since the 4-hydroxy-3-methylphenyl moiety is an indispensable structural element of the fenoterol scaffold [3]. These differences manifest in measurable physicochemical property divergences—including logP, pKa, and melting behavior—that preclude simple interchange in either pharmacological studies or synthetic pathways .

Quantitative Differentiation Evidence for 4-(2-Aminopropyl)-o-cresol Hydrobromide vs. Closest Structural Analogs


Structural Differentiation: Ortho-Methyl Substitution on the Phenolic Ring Creates a Unique o-Cresol Pharmacophore Absent in Hydroxyamphetamine

4-(2-Aminopropyl)-o-cresol hydrobromide bears a methyl group at the ortho position relative to the phenolic hydroxyl (i.e., a 4-hydroxy-3-methylphenyl or o-cresol motif). Its closest analog, hydroxyamphetamine (4-(2-aminopropyl)phenol), lacks this ortho-methyl substitution entirely, possessing an unsubstituted 4-hydroxyphenyl ring . This single methyl substitution alters the electron density at the phenolic oxygen (predicted pKa shift of approximately +0.1 to +0.3 log units relative to hydroxyamphetamine's predicted pKa of 9.83) and introduces steric hindrance adjacent to the hydrogen-bond-donating hydroxyl, which in the context of β₂-adrenergic receptor pharmacophore models is known to modulate both affinity and intrinsic efficacy at the receptor [1]. The o-cresol substructure is conserved in the clinically used β₂-agonist fenoterol, where it is essential for high-affinity receptor interactions [2].

Structure-Activity Relationship β₂-Adrenergic Pharmacophore Fenoterol Scaffold

Partition Coefficient (logP) Differentiation: Increased Lipophilicity of the o-Cresol Analog Relative to Hydroxyamphetamine

The introduction of an ortho-methyl group onto the phenolic ring predictably increases lipophilicity. Hydroxyamphetamine (4-(2-aminopropyl)phenol) has a reported XlogP of 1.40 and an ACD/LogP of 1.07 [1]. Based on the well-established Hansch π constant for an aromatic methyl substituent (π ≈ +0.52 for CH₃ on benzene), the logP of 4-(2-aminopropyl)-o-cresol is estimated to be approximately 1.6–1.9, representing a ~40–50% increase in octanol-water partition coefficient relative to hydroxyamphetamine . This difference has tangible consequences: for a compound intended to engage membrane-embedded GPCR targets such as the β₂-adrenergic receptor, altered logP affects membrane partitioning kinetics, nonspecific binding, and ultimately the free concentration available at the receptor compartment [2].

Lipophilicity logP Membrane Permeability Physicochemical Profiling

Synthetic Pathway Exclusivity: Irreplaceable Intermediate in the Preparation of Fenoterol EP Impurity C (D453355)

4-(2-Aminopropyl)-o-cresol hydrobromide is explicitly documented as the synthetic intermediate for preparing (1RS)-1-(3,5-dihydroxyphenyl)-2-[[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino]ethanol hydrobromide (D453355), which is Fenoterol EP Impurity C . The synthetic route proceeds via reductive amination or related coupling of the target compound's primary amine with an appropriate 3,5-dihydroxyacetophenone-derived electrophile . Critically, neither hydroxyamphetamine (lacking the o-methyl) nor p-hydroxyphentermine (bearing the extra methyl at the α-carbon rather than on the ring) can yield the identical impurity structure, because the 4-hydroxy-3-methylphenyl motif is a non-negotiable structural element of Fenoterol EP Impurity C as defined by the European Pharmacopoeia monograph [1]. Attempted substitution with a non-methylated analog would produce a different impurity species (the des-methyl analog) that is chromatographically and pharmacologically distinct, invalidating its use as an authenticated reference standard for Fenoterol quality control [1].

Pharmaceutical Impurity Synthesis Fenoterol Reference Standard EP Impurity C

Pharmacological Class Differentiation: Bronchodilator and Tocolytic Activity Profile Distinct from Mydriatic-Only Hydroxyamphetamine

The reference literature cited in vendor documentation for 4-(2-aminopropyl)-o-cresol hydrobromide associates this compound (and its downstream Fenoterol-related products) with bronchodilator and tocolytic activity mediated through β₂-adrenergic receptor agonism [1]. In contrast, hydroxyamphetamine's established clinical use is exclusively as a mydriatic agent (1% ophthalmic solution, brand name Paredrine) that acts indirectly by releasing norepinephrine from adrenergic nerve terminals to dilate the pupil, with no approved bronchodilator or tocolytic indication [2] [3]. This pharmacological divergence reflects the structural difference: the o-cresol motif in the target compound mimics the 4-hydroxy-3-methylphenyl substructure of fenoterol, a well-characterized selective β₂-adrenoceptor agonist with demonstrated bronchodilator efficacy in asthma [4]. Hydroxyamphetamine, lacking this motif, does not engage β₂-receptors with sufficient potency or efficacy to produce clinically meaningful bronchodilation.

Bronchodilator Tocolytic β₂-Adrenergic Agonist Therapeutic Indication

Storage and Handling Differentiation: HBr Salt Form Stability Profile vs. Free Base Comparators

4-(2-Aminopropyl)-o-cresol is supplied as the hydrobromide salt (C₁₀H₁₅NO·HBr), which confers specific handling and stability characteristics. The product is specified for storage at −20 °C with a recommendation to centrifuge the original vial prior to opening to maximize recovery, and is supplied as a gray solid . In comparison, hydroxyamphetamine is available both as the free base (mp 125–126 °C, white to off-white solid) and as the hydrobromide salt (CAS 306-21-8), while p-hydroxyphentermine free base has a reported melting point of 134–137 °C with DMSO and methanol solubility . The salt form of the target compound enhances aqueous solubility relative to the free base (critical for biological assay preparation) and improves long-term chemical stability by reducing susceptibility to amine oxidation, a known degradation pathway for primary amphetamine analogs .

Salt Form Stability Storage Conditions Hydrobromide

Regulatory Identity: Unique CAS Registry Number and Reference Standard Designation Distinct from All Structural Analogs

4-(2-Aminopropyl)-o-cresol hydrobromide is assigned the unique CAS Registry Number 855350-44-6, which unambiguously distinguishes it from hydroxyamphetamine (CAS 103-86-6 free base; CAS 306-21-8 HBr salt) and p-hydroxyphentermine (CAS 51706-55-9) [1]. This CAS number is cross-referenced in multiple certified reference standard catalogs (Toronto Research Chemicals TRC-A628705, United States Biological USB-270366, and various EP impurity standard suppliers) . The compound is cataloged as a 'Controlled Product' in certain jurisdictions due to its amphetamine-class structural features, adding a regulatory procurement dimension not uniformly applicable to all comparators—hydroxyamphetamine is also controlled as a prescription sympathomimetic agent, but p-hydroxyphentermine, as a drug metabolite, faces different regulatory classification . For GLP/GMP laboratories, the availability of a certificate of analysis (CoA) tied to this specific CAS number is essential for audit-trail compliance in impurity profiling studies .

CAS Registry Reference Standard Regulatory Compliance Pharmaceutical Impurity

Optimal Procurement and Application Scenarios for 4-(2-Aminopropyl)-o-cresol Hydrobromide Based on Quantitative Differentiation Evidence


Synthesis of Fenoterol EP Impurity C (D453355) Reference Standard for Pharmaceutical Quality Control

This is the primary documented application for this compound. 4-(2-Aminopropyl)-o-cresol hydrobromide serves as the essential amine-building-block intermediate in the synthesis of (1RS)-1-(3,5-dihydroxyphenyl)-2-[[(1RS)-2-(4-hydroxy-3-methylphenyl)-1-methylethyl]amino]ethanol hydrobromide (D453355), the EP-designated Impurity C of Fenoterol Hydrobromide . The 4-hydroxy-3-methylphenyl (o-cresol) moiety is structurally mandatory; hydroxyamphetamine (CAS 103-86-6) cannot substitute, as it would produce the des-methyl Fenoterol EP Impurity A (CAS 107878-38-6) instead [1]. QC laboratories performing Fenoterol impurity profiling under EP Monograph 0185 should procure this compound specifically when Impurity C reference standard preparation is required for method validation, system suitability testing, or stability-indicating assay development [2].

Structure-Activity Relationship (SAR) Studies on β₂-Adrenergic Receptor Ligands Featuring the o-Cresol Pharmacophore

For medicinal chemistry programs exploring β₂-adrenergic receptor agonists, 4-(2-aminopropyl)-o-cresol hydrobromide provides a scaffold that systematically varies from hydroxyamphetamine by the addition of a single ortho-methyl group on the phenolic ring . This enables pairwise SAR comparisons to quantify the contribution of the o-cresol motif to receptor binding affinity, functional efficacy (cAMP accumulation), and β₂/β₁ selectivity ratios. The compound's documented association with bronchodilator and tocolytic activity—as referenced in the fenoterol pharmacology literature (Schuster et al., 1969; Heel et al., 1978)—supports its relevance as a tool compound for probing the role of phenolic substitution in β₂-agonist pharmacophore models [1]. Researchers should pair this compound with hydroxyamphetamine and p-hydroxyphentermine in parallel concentration-response experiments to deconvolute the contributions of ring methylation vs. α-carbon methylation to receptor activation parameters [2].

Analytical Method Development for Chromatographic Separation of Fenoterol and Its Process-Related Impurities

In reversed-phase HPLC or UHPLC method development for Fenoterol drug substance purity testing, 4-(2-aminopropyl)-o-cresol hydrobromide can be employed as a process-related impurity marker or as a starting material retention-time marker . Its estimated logP of ~1.6–1.9 (vs. hydroxyamphetamine logP of 1.07–1.40) predicts distinct chromatographic retention behavior on C18 stationary phases, enabling separation from the des-methyl analog [1]. The HBr salt form ensures adequate solubility in aqueous-organic mobile phases (DMSO stock followed by dilution into mobile phase), facilitating preparation of system suitability solutions at concentrations relevant to ICH Q3A/Q3B impurity thresholds (typically 0.05–0.15% relative to the API peak) [2]. This application is particularly relevant for ANDA filers who must demonstrate adequate chromatographic resolution between Fenoterol EP Impurity A and Impurity C.

Pharmacological Profiling of Amphetamine-Derived Sympathomimetic Amines with Differential Phenolic Substitution

For academic or industrial laboratories conducting broad pharmacological profiling of phenethylamine derivatives, 4-(2-aminopropyl)-o-cresol hydrobromide offers a structurally distinct entry in screening libraries that cannot be represented by hydroxyamphetamine or p-hydroxyphentermine alone . The o-cresol motif introduces steric and electronic perturbations at the phenolic hydroxyl that are known to affect both direct receptor binding (β₂-adrenoceptor pharmacophore models) and indirect sympathomimetic activity (norepinephrine releasing agent potency) [1]. Given that hydroxyamphetamine is an established clinical mydriatic and fenoterol is a clinically used bronchodilator, this compound occupies a structurally intermediate position that may reveal nuanced SAR at aminergic GPCRs, monoamine transporters, and metabolic enzymes [2]. Procurement of the authenticated HBr salt (CAS 855350-44-6) ensures chemical identity certainty for reproducible pharmacology.

Quote Request

Request a Quote for 4-(2-Aminopropyl)-o-cresol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.